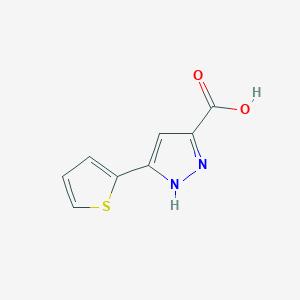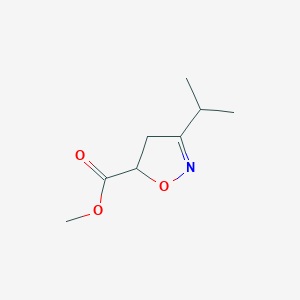
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate, also known as MDO, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The compound has been synthesized using various methods, and its potential as a drug candidate has been investigated by researchers.
Mecanismo De Acción
The mechanism of action of Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate is not fully understood, but it is believed to work by inhibiting certain enzymes in the body, such as acetylcholinesterase. This inhibition leads to an increase in the concentration of certain neurotransmitters in the brain, which can have various effects on the body.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been found to have various biochemical and physiological effects on the body. It has been found to inhibit acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This can have various effects on the body, including improved cognitive function. Additionally, Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been found to have anti-inflammatory activity, which can reduce inflammation in the body and potentially treat inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in the lab. Additionally, it has been found to have various potential applications in the field of medicinal chemistry. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to study its effects on the body.
Direcciones Futuras
There are several future directions for the research on Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate. One direction is to investigate its potential as a treatment for Alzheimer's disease, as it has been found to inhibit acetylcholinesterase. Another direction is to investigate its potential as an anti-cancer agent, as it has exhibited cytotoxic activity against cancer cells. Additionally, further research is needed to fully understand its mechanism of action and its effects on the body.
Métodos De Síntesis
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been synthesized using different methods, including the reaction of 2-amino-2-methyl-1-propanol with ethyl oxalyl chloride, followed by the reaction with acetic anhydride and sodium methoxide. Another method involves the reaction of 2-amino-2-methyl-1-propanol with ethyl oxalate and paraformaldehyde in the presence of acetic acid. The yield of the compound varies depending on the method used.
Aplicaciones Científicas De Investigación
Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been investigated for its potential use as a drug candidate in various scientific research studies. One study found that Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. Another study investigated the compound's potential as an anti-cancer agent, and found that it exhibited cytotoxic activity against cancer cells. Additionally, Methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase.
Propiedades
IUPAC Name |
methyl 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)6-4-7(12-9-6)8(10)11-3/h5,7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLABALBWZOCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-isopropyl-4,5-dihydroisoxazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



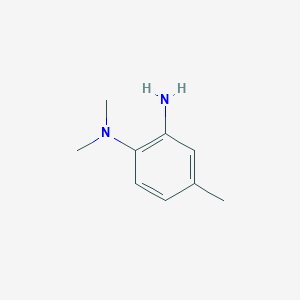

![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
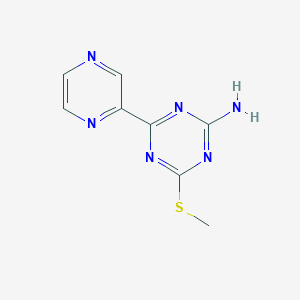
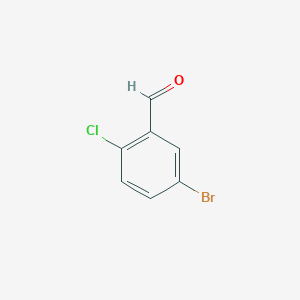
![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)

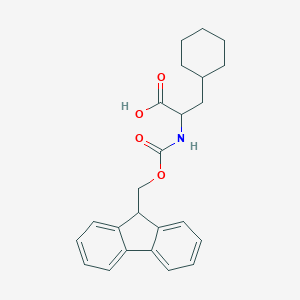
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)
